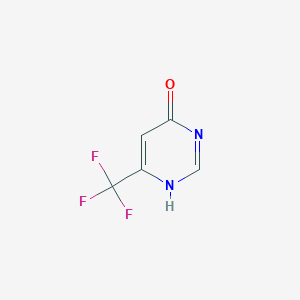

4-Hydroxy-6-(trifluoromethyl)pyrimidine

描述

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block in numerous biologically important molecules. Its derivatives are integral to a wide array of research areas, from medicinal chemistry to materials science. The pyrimidine core is found in the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids, the very blueprints of life.

The significance of pyrimidine heterocycles is underscored by their diverse pharmacological activities. orientjchem.org The structural versatility of the pyrimidine ring allows for the synthesis of a vast library of derivatives with a wide spectrum of biological actions, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. orientjchem.orgnih.gov This has made the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Overview of Fluorinated Heterocycles in Academic Discovery

The introduction of fluorine atoms into heterocyclic compounds has become a powerful strategy in modern drug design and materials science. Fluorine, being the most electronegative element, imparts unique properties to organic molecules. The substitution of hydrogen with fluorine can significantly alter a molecule's steric and electronic properties, metabolic stability, and lipophilicity, thereby influencing its biological activity and pharmacokinetic profile.

Trifluoromethylated heterocycles, in particular, are of great interest. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can enhance the acidity of nearby functional groups and improve a compound's metabolic stability by blocking sites of oxidative metabolism. This has led to the development of numerous fluorinated drugs and agrochemicals with improved efficacy and safety profiles. nih.gov Research in this area focuses on developing new synthetic methodologies for the efficient and selective introduction of fluorine and trifluoromethyl groups into heterocyclic systems.

Contextualization of 4-Hydroxy-6-(trifluoromethyl)pyrimidine within Pyrimidine Research

This compound emerges at the intersection of pyrimidine and fluorinated heterocycle chemistry. This compound serves as a valuable heterocyclic building block in organic synthesis. chemicalbook.comsigmaaldrich.com Its structure, featuring both a pyrimidine core and a trifluoromethyl group, makes it a precursor for the synthesis of more complex molecules with potential biological activities.

Research involving this compound often focuses on its utility in creating novel derivatives. For instance, it can be used in the synthesis of complex molecules like 10-[3-(6-trifluoromethyl-pyrimidin-4-yloxy)-propoxy]-(20S)-camptothecin, a derivative of the potent anticancer agent camptothecin (B557342). fishersci.com

A notable study designed and synthesized a series of novel trifluoromethyl pyrimidine derivatives containing an amide moiety, starting from ethyl trifluoroacetoacetate which leads to the formation of the this compound core. nih.gov These derivatives were then evaluated for their antifungal, insecticidal, and anticancer properties. The findings from this research underscore the potential of using this compound as a scaffold to develop new bioactive agents.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1546-78-7 |

| Molecular Formula | C5H3F3N2O |

| Molecular Weight | 164.09 g/mol |

| Melting Point | 169-171 °C |

| Solubility | Slightly soluble in water, soluble in methanol |

Data sourced from chemical supplier information. chemicalbook.comsigmaaldrich.comsynblock.com

Biological Activities of this compound Derivatives

A study on novel trifluoromethyl pyrimidine derivatives bearing an amide moiety, synthesized from a this compound precursor, revealed a range of biological activities. nih.gov

| Activity | Target Organisms/Cell Lines | Observations |

| Antifungal | Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricularia oryzae, Sclerotinia sclerotiorum | Some synthesized compounds exhibited good in vitro antifungal activities against the tested fungal strains. |

| Insecticidal | Mythimna separata, Spodoptera frugiperda | The synthesized compounds showed moderate insecticidal activities against the tested insect species. |

| Anticancer | PC3, K562, Hela, and A549 cell lines | The synthesized compounds indicated certain anticancer activities against the tested human cancer cell lines. |

This research highlights the importance of this compound as a starting material for the discovery of new molecules with potential applications in agriculture and medicine. nih.gov The continued exploration of its chemical reactivity and the biological evaluation of its derivatives are promising avenues for future research.

Structure

3D Structure

属性

IUPAC Name |

4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-4(11)10-2-9-3/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOYSBZJJWPUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361444 | |

| Record name | 6-(Trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1546-78-7 | |

| Record name | 6-(Trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxy 6 Trifluoromethyl Pyrimidine and Its Derivatives

Established Synthetic Routes to 4-Hydroxypyrimidine (B43898) Core Structures

The formation of the 4-hydroxypyrimidine scaffold is a cornerstone of pyrimidine (B1678525) chemistry, with several well-established methods being employed.

Condensation Reactions with Beta-Keto Esters and Amidine/Urea (B33335) Compounds

A prevalent and direct method for the synthesis of 4-hydroxypyrimidine derivatives involves the condensation of β-keto esters with amidines or urea. In the context of 4-hydroxy-6-(trifluoromethyl)pyrimidine, the key β-keto ester is ethyl trifluoroacetoacetate. This trifluoromethylated building block provides the C4, C5, C6, and the CF3-C6 fragments of the final pyrimidine ring.

The classical approach involves the reaction of ethyl trifluoroacetoacetate with formamidine. The reaction proceeds via a cyclocondensation mechanism, where the amidine provides the N1-C2-N3 fragment of the pyrimidine ring. This method is a variation of the Pinner synthesis for pyrimidines.

A general scheme for this reaction is presented below:

Scheme 1: Synthesis of this compound via Condensation

| Reactant 1 | Reactant 2 | Product |

| Ethyl trifluoroacetoacetate | Formamidine | This compound |

This reaction is a cornerstone in the synthesis of various pyrimidine derivatives. For instance, a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety were synthesized starting from ethyl trifluoroacetoacetate nih.gov.

Cyclization Reactions in Pyrimidine Ring Formation

Cyclization reactions are fundamental to the formation of the pyrimidine ring. These can involve the intramolecular cyclization of a pre-assembled open-chain precursor or a multicomponent reaction where the ring is formed in a single step from multiple starting materials.

For trifluoromethylated pyrimidines, a regioselectively controlled synthesis of 1-substituted 4(6)-trifluoromethyl-pyrimidin-2(1H)-ones has been described via the cyclocondensation reaction of 4-substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-ones with nonsymmetric ureas or isothioureas nih.govacs.org. This highlights how the choice of reagents and reaction conditions can direct the regiochemical outcome of the cyclization, leading to either the 4- or 6-trifluoromethyl isomer. While this example leads to a pyrimidinone, it demonstrates a key cyclization strategy that can be adapted for the synthesis of related pyrimidine cores.

Transformations of Pre-functionalized Pyrimidine Scaffolds

Another effective strategy involves the modification of an already existing pyrimidine ring. This approach is particularly useful for introducing or modifying functional groups on the pyrimidine core. For instance, a pre-functionalized pyrimidine such as 4-chloro-6-(trifluoromethyl)pyrimidine (B1588905) can serve as a versatile intermediate.

In a study by Wu et al. (2022), a series of novel trifluoromethyl pyrimidine derivatives were synthesized starting from an intermediate that was prepared from this compound. The hydroxyl group was first converted to a chloro group, which was then subjected to nucleophilic substitution to introduce various functionalities nih.gov. This demonstrates the utility of the hydroxyl group in this compound as a handle for further chemical transformations.

Table 1: Example of Transformation of a Pre-functionalized Pyrimidine

| Starting Material | Reagent(s) | Intermediate | Subsequent Reaction | Final Product Type |

| This compound | POCl₃ | 4-Chloro-6-(trifluoromethyl)pyrimidine | Nucleophilic aromatic substitution with aminophenols | Trifluoromethyl pyrimidine derivatives with an ether linkage |

Trifluoromethyl Group Incorporation Strategies

The introduction of the trifluoromethyl group onto the pyrimidine ring is a critical aspect of the synthesis of this compound. This is typically achieved by using building blocks that already contain the trifluoromethyl moiety.

Utilization of Trifluoromethylated Reagents in Synthesis

The most common and efficient method for the synthesis of this compound involves the use of a trifluoromethylated building block from the outset of the synthetic sequence. As mentioned in section 2.1.1, ethyl trifluoroacetoacetate is the key trifluoromethylated reagent for this purpose. This C4 building block contains the trifluoromethyl group at the appropriate position to yield the desired 6-(trifluoromethyl)pyrimidine upon cyclization with an amidine.

The use of such building blocks simplifies the synthesis and avoids the often harsh conditions and regioselectivity issues associated with the direct trifluoromethylation of a pre-formed pyrimidine ring. A variety of trifluoromethyl-containing building blocks are utilized in the synthesis of different trifluoromethylated pyridines and pyrimidines, including ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one nih.gov.

Another approach involves the use of fluorinated unsaturated bromoketones which can react with amidines in a one-pot method to selectively synthesize trifluoromethylated pyrimidines through a cascade of Michael addition, intramolecular annulation, and dehydrohalogenation/dehydration steps.

Stereoselective and Regioselective Considerations in Trifluoromethylation

In the synthesis of this compound, regioselectivity is a crucial factor. The reaction between an unsymmetrical β-dicarbonyl compound and an amidine can potentially lead to two different regioisomers. For the reaction of ethyl trifluoroacetoacetate with formamidine, the desired product is the 6-(trifluoromethyl) isomer. The regiochemical outcome is generally governed by the relative reactivity of the two carbonyl groups of the β-keto ester towards nucleophilic attack by the amidine.

A study on the regioselectively controlled synthesis of N-substituted (trifluoromethyl)pyrimidin-2(1H)-ones demonstrated that the choice of the cyclization partner can direct the formation of either the 1,4- or 1,6-regioisomer nih.govacs.org. When using nonsymmetric ureas with 1,1,1-trifluoro-4-methoxybut-3-en-2-ones, the 1-substituted 4-(trifluoromethyl)pyrimidin-2(1H)-one (1,4-isomer) is formed. Conversely, using nonsymmetric 1-substituted 2-methylisothiourea sulfates leads to the 1-substituted 6-(trifluoromethyl)pyrimidin-2(1H)-one (1,6-isomer) nih.govacs.org. This highlights the importance of the electronic and steric properties of the reactants in controlling the regioselectivity of the cyclization.

Direct trifluoromethylation of a pre-existing pyrimidine ring can be challenging due to the electron-deficient nature of the ring, which generally deactivates it towards electrophilic attack. Radical trifluoromethylation often leads to a mixture of isomers. However, methods for the regioselective trifluoromethylation of some nitrogen heterocycles are being developed. For example, a 3-position-selective C–H trifluoromethylation of pyridine (B92270) rings has been achieved through nucleophilic activation via hydrosilylation followed by electrophilic trifluoromethylation acs.orgelsevierpure.comnih.gov. While this method has not been reported for pyrimidines, it illustrates the types of strategies being explored to control regioselectivity in the trifluoromethylation of heterocyclic systems.

For the synthesis of this compound, the use of a trifluoromethylated building block like ethyl trifluoroacetoacetate effectively circumvents these regioselectivity issues, as the position of the trifluoromethyl group is pre-determined in the starting material.

Given that this compound is an aromatic compound, stereoselectivity is not a concern in the synthesis of the core structure itself, unless chiral centers are present in the substituents or are introduced in subsequent reactions.

Advanced Synthetic Techniques and Optimization

Modern synthetic strategies are continually being developed to improve the efficiency, selectivity, and environmental footprint of pyrimidine synthesis. These include the use of microwave irradiation and novel catalytic systems to enhance reaction rates and yields.

Microwave-Assisted Synthesis of Pyrimidine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation in the synthesis of pyrimidine derivatives has been shown to be particularly effective. researchgate.netorientjchem.orgacs.org This technique can be instrumental in the efficient production of compounds like this compound and its analogues.

The advantages of MAOS stem from the direct and efficient heating of the reaction mixture, which can lead to faster reaction rates and, in some cases, different product distributions compared to conventional heating. nih.gov For instance, the synthesis of various pyrimidine derivatives has been achieved in good yields under microwave irradiation, often without the need for a catalyst and using environmentally benign solvents like water. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Pyrimidine Synthesis

| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Three-component condensation for pyrano[2,3-d]pyrimidines | 2-6 h, 69-87% | 3-6 min, 78-94% | nih.gov |

| Synthesis of fused pyrimidine derivatives | 12 h (reflux) | 15-20 min, improved yield | orientjchem.org |

| Synthesis of 2-amino-4-chloro-pyrimidine derivatives | Not specified | Shorter reaction times reported | nih.gov |

Catalytic Approaches in Pyrimidine Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to products with high selectivity and efficiency. In the context of pyrimidine synthesis, various catalysts have been employed to facilitate C-N and C-O bond formation, which are fundamental steps in the construction and derivatization of the pyrimidine ring. internationaljournalcorner.cominternationaljournalcorner.com

Palladium-catalyzed cross-coupling reactions, in particular, have been instrumental in the synthesis of functionalized pyrimidines. internationaljournalcorner.cominternationaljournalcorner.com For example, the Buchwald-Hartwig amination allows for the introduction of amino groups onto the pyrimidine core. A notable challenge in pyrimidine chemistry is the second nucleophilic substitution, which can be facilitated by palladium catalysts under microwave irradiation, leading to high yields of di-substituted pyrimidines. internationaljournalcorner.cominternationaljournalcorner.com

Commonly used palladium catalysts and ligands include:

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

These catalytic systems have been successfully used for the synthesis of novel 4,6-diamino pyrimidine derivatives, demonstrating the power of this approach in overcoming synthetic hurdles. internationaljournalcorner.cominternationaljournalcorner.com

Industrial Scale Preparation Considerations and Challenges

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process. contractpharma.com For the synthesis of this compound and its derivatives, these challenges are multifaceted.

Key Industrial Scale-Up Challenges:

Safety: The handling of potentially hazardous reagents and intermediates on a large scale requires stringent safety protocols. Exothermic reactions, which are common in heterocyclic synthesis, need careful thermal management to prevent runaway reactions. rsc.org

Cost-Effectiveness: The cost of raw materials, solvents, and catalysts becomes a significant factor at an industrial scale. Route scouting is essential to identify the most economical synthetic pathway. contractpharma.com

Process Robustness and Scalability: A scalable process must be robust, meaning it can tolerate minor variations in reaction conditions without significant impacts on yield or purity. The scalability of certain techniques, such as microwave-assisted synthesis, can be a concern, as the penetration depth of microwaves may limit reactor size. rsc.org

Waste Management: Large-scale production generates significant amounts of waste. Green chemistry principles, such as the use of less hazardous solvents and catalytic processes, are crucial for minimizing environmental impact. acsgcipr.org

Purification: The purification of the final product on a large scale can be challenging and costly. Developing a synthesis that yields a product with high purity is therefore highly desirable. acsgcipr.org

Synthesis of Key this compound Derivatives

The functionalization of the this compound core is essential for creating a diverse range of molecules with potential biological activities. The introduction of amino and thiol groups at various positions on the pyrimidine ring are common strategies in medicinal chemistry.

Aminopyrimidine Derivatives

Aminopyrimidine derivatives are a critical class of compounds in drug discovery. The synthesis of aminopyrimidines often involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring with an amine.

A key derivative is 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine . This compound serves as a versatile intermediate for the synthesis of more complex molecules. chemimpex.com The synthesis can be approached through various methods, often starting from a precursor that already contains the trifluoromethyl group. The introduction of the amino group can be achieved through direct amination or by reacting a suitable pyrimidine precursor with an aminating agent. nih.gov The hydroxyl group is often introduced via hydrolysis of a corresponding chloro- or methoxy-pyrimidine.

Recent research has also focused on the design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives as potential therapeutic agents. nih.gov

Thiol/Mercaptopyrimidine Derivatives

Thiol or mercaptopyrimidine derivatives are another important class of compounds with diverse applications. The introduction of a thiol group can significantly alter the biological properties of the parent molecule.

The synthesis of 4-hydroxy-2-mercapto-6-(trifluoromethyl)pyrimidine is a key example. This derivative can be synthesized from precursors containing the trifluoromethylpyrimidine core. A common method involves the reaction of a corresponding 2-halopyrimidine or 2-alkoxypyrimidine with a source of sulfur, such as sodium hydrosulfide (B80085) or thiourea (B124793). General synthetic strategies for mercaptopyrimidines often involve the cyclization of a three-carbon component with thiourea. For instance, the synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine can be achieved by heating ethyl cyanoacetate (B8463686) and thiourea in the presence of a base. prepchem.com

The thiol group in these derivatives is reactive and can be further functionalized, for example, through S-alkylation to produce thioethers, expanding the range of accessible compounds. mdpi.com

Halogenated Pyrimidine Derivatives

The introduction of halogen atoms onto the pyrimidine ring is a key transformation, providing a versatile handle for further functionalization through cross-coupling reactions or nucleophilic substitution. The conversion of this compound to its halogenated counterparts, particularly chloro, bromo, and iodo derivatives, is a fundamental step in the synthesis of more complex molecules.

The most common method for the synthesis of 4-chloro-6-(trifluoromethyl)pyrimidine from this compound involves the use of a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is a standard procedure for the conversion of hydroxypyrimidines to their chloro analogues. The reaction typically proceeds by heating the hydroxy pyrimidine with an excess of phosphorus oxychloride, which acts as both the reagent and the solvent.

While specific synthetic details for the direct conversion of this compound to its bromo and iodo derivatives are not as commonly reported in the literature, analogous transformations on similar heterocyclic systems suggest the use of other halogenating agents. For instance, phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POCl₃ could be employed for bromination. For iodination, reagents such as phosphorus triiodide (PI₃) or a combination of iodine and a reducing agent might be utilized, although these reactions can be more challenging. The availability of 4-bromo-6-(trifluoromethyl)pyrimidine (B152579) and 4-iodo-6-(trifluoromethyl)pyrimidine (B3221918) from commercial suppliers indicates that viable synthetic routes have been established.

| Derivative | Synthetic Method | Key Reagents |

|---|---|---|

| 4-Chloro-6-(trifluoromethyl)pyrimidine | Chlorination of the corresponding hydroxy pyrimidine | Phosphorus oxychloride (POCl₃) |

| 4-Bromo-6-(trifluoromethyl)pyrimidine | Bromination of the corresponding hydroxy pyrimidine (inferred) | Phosphorus oxybromide (POBr₃) or similar brominating agents |

| 4-Iodo-6-(trifluoromethyl)pyrimidine | Iodination of the corresponding hydroxy pyrimidine (inferred) | Phosphorus triiodide (PI₃) or similar iodinating agents |

Camptothecin (B557342) Conjugates and Analogues

Camptothecin is a potent anticancer agent, and its derivatives are of significant interest in the development of new therapeutics. The conjugation of various molecules to camptothecin can modify its solubility, toxicity, and targeting capabilities. This compound has been identified as a building block in the synthesis of camptothecin conjugates. sigmaaldrich.com

A notable example is the synthesis of 10-[3-(6-trifluoromethyl-pyrimidin-4-yloxy)-propoxy]-(20S)-camptothecin. sigmaaldrich.com In this synthesis, the hydroxyl group of this compound serves as a nucleophile to displace a leaving group on a three-carbon linker attached to the 10-hydroxy position of camptothecin. This reaction forms an ether linkage, connecting the pyrimidine moiety to the camptothecin core. The trifluoromethyl group on the pyrimidine ring can influence the electronic properties and lipophilicity of the final conjugate, potentially affecting its biological activity and pharmacokinetic profile.

The general strategy for creating such conjugates involves a multi-step process:

Functionalization of camptothecin, often at the 10-hydroxy position, with a linker containing a suitable leaving group.

Nucleophilic substitution reaction with this compound.

Purification of the final conjugate.

The choice of linker is critical as it can influence the stability of the conjugate and the release of the active drug.

| Conjugate/Analogue | Starting Materials | Key Reaction Type |

|---|---|---|

| 10-[3-(6-trifluoromethyl-pyrimidin-4-yloxy)-propoxy]-(20S)-camptothecin | This compound, 10-hydroxy-(20S)-camptothecin, a bifunctional linker | Nucleophilic substitution (ether formation) |

Guanidine (B92328) and Urea-Containing Pyrimidine Derivatives

Guanidine and urea moieties are important pharmacophores in medicinal chemistry, known for their ability to form multiple hydrogen bonds and interact with biological targets. The incorporation of these groups into the this compound scaffold can lead to novel compounds with interesting biological properties.

A common approach to synthesize pyrimidine derivatives containing a guanidine or urea group is through the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine or urea derivative. For instance, a synthetic route to a related trifluoromethyl pyrimidinone involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with a substituted guanidine. ijrar.com In this reaction, the guanidine acts as the N-C-N component, and the trifluoroacetoacetate provides the C-C-C backbone, which cyclizes to form the pyrimidinone ring.

To synthesize guanidine or urea derivatives starting from this compound, a multi-step sequence is typically required. First, the hydroxy group is converted to a better leaving group, such as a chloro group, as described in section 2.4.3. The resulting 4-chloro-6-(trifluoromethyl)pyrimidine can then undergo nucleophilic aromatic substitution with an amino group. To introduce a guanidine or urea functionality, a diamine linker can be attached to the pyrimidine ring, followed by reaction with a guanidinylating or urea-forming reagent.

Alternatively, an amino group can be introduced at the 4-position, and this amino group can then be converted into a guanidine or urea.

| Derivative Type | General Synthetic Strategy | Key Intermediates |

|---|---|---|

| Guanidine-containing pyrimidine | Condensation of a β-ketoester with a guanidine derivative | Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| Urea-containing pyrimidine | Reaction of an aminopyrimidine with an isocyanate or carbamoyl (B1232498) chloride | 4-Amino-6-(trifluoromethyl)pyrimidine |

Chemical Reactivity and Mechanistic Studies

Reaction Pathways of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic is significantly amplified by the potent inductive effect of the 6-(trifluoromethyl) group, rendering the nucleus highly susceptible to certain reaction types while limiting others.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine core in 4-Hydroxy-6-(trifluoromethyl)pyrimidine is highly activated towards nucleophilic aromatic substitution (SNAr). The combined electron-withdrawing effects of the two ring nitrogens and the trifluoromethyl moiety drastically lower the electron density of the ring carbons, facilitating attack by nucleophiles. This is a common feature in polyhalogenated pyrimidines, where sequential, regioselective displacement of halides by nucleophiles can be achieved. beilstein-journals.org In principle, if a suitable leaving group were present on the ring of this compound, the C2 and C5 positions would be prime targets for nucleophilic attack. The stability of the anionic intermediate, known as a Meisenheimer complex, is enhanced by the strong electron-withdrawing groups that can delocalize the negative charge. nih.gov

Electrophilic Aromatic Substitution Limitations and Potential

Conversely, the pyrimidine nucleus of this compound is profoundly deactivated towards electrophilic aromatic substitution (EAS). Aromatic substitution reactions require the aromatic ring to act as a nucleophile, a role which is severely hampered in this case. uomustansiriyah.edu.iq The powerful electron-withdrawing nature of both the pyrimidine nitrogens and the trifluoromethyl group makes the ring extremely electron-poor and thus unreactive toward common electrophiles. chemistrysteps.comlibretexts.org

Furthermore, the reaction conditions for many EAS reactions, which often involve strong acids, would lead to the protonation of the basic nitrogen atoms in the pyrimidine ring. This would introduce a positive charge, further intensifying the deactivation and effectively shutting down any potential for electrophilic attack. chemistrysteps.com Consequently, direct electrophilic substitution on the this compound ring is generally not a viable synthetic pathway.

Role of the Hydroxyl Group in Derivatization Reactions

The hydroxyl group at the C4 position is a key site for the functionalization of the molecule. Its reactivity is intimately linked to the phenomenon of tautomerism, which dictates the nucleophilic character of the molecule and the outcome of derivatization reactions.

O-Functionalization Strategies

The hydroxyl group allows for a range of O-functionalization reactions, with O-alkylation being the most studied. However, these reactions are complicated by the tautomeric nature of the parent molecule, which often leads to a mixture of N- and O-alkylated products. acs.orgnih.govresearchgate.net The ambident nucleophilic character of the pyrimidinone system means that alkylation can occur at the exocyclic oxygen or at one of the ring nitrogens. nih.gov

To achieve selective O-alkylation, specific strategies have been developed. Research on the closely related 4-(trifluoromethyl)pyrimidin-2(1H)-ones has shown that a convergent protocol using specialized alkylating agents, such as 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines, can lead to exclusive and high-yielding O-alkylation. acs.orgnih.govresearchgate.netnih.gov The choice of the alkylating agent, solvent, and base can significantly influence the N- versus O-alkylation ratio. acs.org

| Reactant | Alkylating Agent | Base/Solvent | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|

| 4-(Trifluoromethyl)pyrimidin-2(1H)-one analogue | 4-(Bromomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ / MeCN | O-alkylated pyrimidine | 80% | Sole product | acs.org |

| 4-(Trifluoromethyl)pyrimidin-2(1H)-one analogue | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ / MeCN | O-alkylated pyrimidine | 87% | Sole product | acs.org |

| 4-(Trifluoromethyl)pyrimidin-2(1H)-one analogue | 5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one | - | N-alkylated pyrimidine | - | Only N-alkylation observed | acs.org |

Tautomerism and its Influence on Reactivity

This compound exists in a tautomeric equilibrium between the aromatic hydroxy (enol) form and two non-aromatic pyrimidin-4-one (keto) forms: 6-(trifluoromethyl)pyrimidin-4(1H)-one and 6-(trifluoromethyl)pyrimidin-4(3H)-one. For 4-hydroxypyrimidines in general, the equilibrium heavily favors the keto forms, which are more stable. chemicalbook.comnih.gov

This tautomerism is fundamental to the molecule's reactivity. nih.gov

The hydroxy tautomer , though a minor component, possesses a nucleophilic oxygen atom, which can react with electrophiles to yield O-substituted products.

The more abundant pyrimidinone tautomers have nucleophilic nitrogen atoms (at the N1 and N3 positions), which react to form N-substituted products.

The predominance of the keto tautomers explains why direct alkylation often results in N-alkylation or mixtures of products. acs.org The solvent environment can also influence the tautomeric equilibrium; polar solvents can stabilize the more polar keto forms. researchgate.netias.ac.in Therefore, controlling the regioselectivity of reactions at this position requires careful consideration of the tautomeric equilibrium and reaction conditions that can favor one pathway over the other.

Reactivity of the Trifluoromethyl Moiety

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry and materials science. nih.govmdpi.com Its primary role in this compound is to modulate the electronic properties of the pyrimidine ring rather than to participate directly in reactions.

The C-F bonds in the -CF₃ group are exceptionally strong, and the fluorine atoms shield the carbon atom, making the group highly stable and generally unreactive under typical synthetic conditions. rsc.org However, its electronic influence is profound:

Inductive Effect : Through a strong negative inductive (-I) effect, it withdraws electron density from the pyrimidine ring, contributing to the deactivation towards electrophilic attack and activation towards nucleophilic attack, as discussed previously. nih.gov

Increased Acidity : The electron-withdrawing nature of the -CF₃ group increases the acidity of the N-H protons in the pyrimidinone tautomers, which can affect reaction conditions, particularly in base-mediated reactions.

Lipophilicity : The -CF₃ group significantly increases the lipophilicity of the molecule, which can alter its solubility and pharmacokinetic properties in biological applications. mdpi.com

While generally stable, anionically activated trifluoromethyl groups on some aromatic systems have been shown to undergo transformation into other heterocycles under specific, mild aqueous conditions with certain amino nucleophiles, though this reactivity is not typical for most applications. lookchem.com

Trifluoromethyl Group as a Modulator of Reactivity

The trifluoromethyl (-CF3) group is a potent modulator of chemical reactivity due to its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms. mdpi.comnih.gov This property profoundly affects the electron distribution within the pyrimidine ring of this compound, thereby influencing its reaction pathways.

The primary effect of the -CF3 group is the significant reduction of electron density in the pyrimidine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution, which typically requires an electron-rich aromatic system. wikipedia.org Conversely, this electron deficiency renders the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr), as the ring carbons can more readily accommodate the negative charge of the intermediate Meisenheimer complex. beilstein-journals.orgnih.gov The positions ortho and para to the -CF3 group are particularly activated towards nucleophilic attack.

The presence of the -CF3 group also impacts the acidity of the hydroxyl group at the 4-position. By withdrawing electron density, it stabilizes the corresponding phenoxide ion, making the hydroxyl group more acidic compared to a non-substituted hydroxypyrimidine. This enhanced acidity can influence O-alkylation and other reactions involving the hydroxyl group. nih.gov

Table 1: Influence of the Trifluoromethyl Group on the Reactivity of the Pyrimidine Ring

| Feature | Effect of Trifluoromethyl Group | Consequence for this compound |

| Electron Density | Strong electron-withdrawing effect (-I) | Decreased electron density in the pyrimidine ring. |

| Electrophilic Substitution | Deactivates the ring | Generally disfavored at carbon positions. |

| Nucleophilic Substitution | Activates the ring | Favored, particularly at positions 2 and 5. |

| Acidity of -OH group | Increases acidity | The 4-hydroxy proton is more readily abstracted. |

Transformations Involving the Trifluoromethyl Group

While the trifluoromethyl group is generally considered to be highly stable and chemically inert, it can undergo specific transformations under certain reaction conditions. These reactions often involve the challenging activation of the strong carbon-fluorine (C-F) bonds. rsc.orgnih.gov

One area of significant research is the selective defluorofunctionalization of CF3-containing substrates. chemrxiv.org These transformations can proceed through various intermediates, such as difluorocarbanions, difluorocarboradicals, or difluorocarbocations, leading to the formation of difluoromethylene (-CF2-) compounds. Such reactions are valuable for synthesizing partially fluorinated molecules from readily available trifluoromethylated starting materials. nih.govresearchgate.net For instance, single electron transfer (SET) processes, often initiated by photoredox catalysis, can induce C-F bond cleavage to afford difluoromethyl radicals. researchgate.net

Although specific studies on this compound are limited, transformations reported for other trifluoromethylated heterocycles could be applicable. These include:

Hydrodefluorination: Replacement of one or more fluorine atoms with hydrogen, typically using reducing agents.

Defluoroalkylation/Arylation: Substitution of a fluorine atom with an alkyl or aryl group, often catalyzed by transition metals. rsc.org

Nucleophilic attack on the CF3 carbon: While rare due to the strength of the C-F bonds, certain powerful nucleophiles can displace a fluoride (B91410) ion, particularly if the resulting intermediate is stabilized.

Table 2: Potential Transformations of the Trifluoromethyl Group

| Transformation Type | Reagents/Conditions | Potential Product Moiety |

| Single Hydrodefluorination | Reducing agents (e.g., silanes, metal hydrides) | -CHF2 |

| Defluoroalkylation | Alkylating agent + catalyst (e.g., photoredox) | -CF2R |

| Complete Hydrolysis | Harsh acidic or basic conditions | -COOH (Carboxylic acid) |

Investigating Reaction Mechanisms

Understanding the precise sequence of bond-making and bond-breaking events in the reactions of this compound is crucial for optimizing reaction conditions and designing new synthetic routes. Several advanced analytical techniques are employed to elucidate these reaction mechanisms.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. numberanalytics.comwikipedia.org By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can track the position of the label in the products and any intermediates. This information provides invaluable insights into reaction pathways, rearrangement processes, and the origin of specific atoms in the final product. wikipedia.org

For instance, in studying the reactions of this compound, one could use deuterated water (D₂O) to investigate the role of the solvent or to determine if the hydroxyl proton is involved in a particular reaction step. Similarly, using ¹³C-labeled starting materials in the synthesis of the pyrimidine ring could help elucidate the mechanism of its formation or subsequent ring-opening and rearrangement reactions. nih.gov Novel pyrimidine-based reagents labeled with stable isotopes have also been developed for quantitative analysis in mass spectrometry, highlighting the versatility of this approach within pyrimidine chemistry. nih.gov

In-situ Spectroscopy for Transient Intermediate Detection

Many chemical reactions proceed through highly reactive, short-lived intermediates that are not easily isolated. In-situ spectroscopic techniques are designed to monitor reactions as they happen, allowing for the direct observation and characterization of these transient species. rsc.orgrsc.orgyoutube.com

Techniques such as in-situ Nuclear Magnetic Resonance (NMR), Infrared (IR), or UV-Visible spectroscopy can provide real-time information about the concentrations of reactants, products, and intermediates. rsc.org For reactions involving this compound, these methods could be used to:

Detect Meisenheimer complexes: In nucleophilic aromatic substitution reactions, in-situ NMR could potentially identify the characteristic signals of the anionic σ-complex formed upon nucleophilic attack.

Observe Tautomeric Equilibria: The compound exists in tautomeric forms (hydroxy and keto). Spectroscopic methods can study the equilibrium between these forms under different conditions and how it affects reactivity.

Identify Radical Intermediates: For reactions involving single-electron transfer to the trifluoromethyl group, Electron Paramagnetic Resonance (EPR) spectroscopy could be used to detect and characterize the resulting radical intermediates. rsc.org

These advanced mechanistic studies, while not widely reported for this specific molecule, are essential tools in modern physical organic chemistry for gaining a deep understanding of its chemical behavior.

Advanced Spectroscopic and Computational Investigations

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. These techniques provide a molecular fingerprint based on the characteristic vibrations of chemical bonds and functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups. For 4-Hydroxy-6-(trifluoromethyl)pyrimidine, the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of the pyrimidine (B1678525) ring, the hydroxyl (-OH) group, and the trifluoromethyl (-CF₃) group.

Key vibrational modes for pyrimidine derivatives include ring stretching, C-H stretching, and ring breathing vibrations. The presence of the hydroxyl group gives rise to a characteristic O-H stretching band, typically observed in the region of 3200-3600 cm⁻¹. The C-O stretching vibration is also an important diagnostic peak. The trifluoromethyl group is associated with strong C-F stretching vibrations, which are typically found in the 1100-1350 cm⁻¹ region.

A representative table of expected FTIR vibrational frequencies for this compound, based on data from similar pyrimidine derivatives, is provided below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretching |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~1650 | Strong | C=O stretching (in keto tautomer) |

| ~1600-1450 | Medium-Strong | Pyrimidine ring C=C and C=N stretching |

| ~1350-1100 | Very Strong | C-F stretching of CF₃ group |

| ~1250 | Medium | C-O stretching |

| ~800-700 | Medium | C-H out-of-plane bending |

Note: This table is illustrative and based on typical vibrational frequencies for the functional groups mentioned.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For pyrimidine derivatives, Raman spectra often show strong bands for the symmetric ring breathing mode, which is a collective vibration of the entire ring.

The trifluoromethyl group also produces characteristic Raman signals. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in a comprehensive structural characterization.

The assignment of vibrational bands to specific molecular motions is a critical step in spectral analysis. This is often achieved through a combination of experimental data and theoretical calculations. A common approach involves comparing the experimental spectrum with the spectra of structurally related compounds for which assignments are known.

Furthermore, quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities. science.gov By comparing the calculated spectrum with the experimental one, a more reliable assignment of the observed bands can be made. This correlative approach is essential for a detailed understanding of the molecule's vibrational behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are particularly informative.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine ring and the hydroxyl proton. The chemical shifts and coupling patterns of the ring protons provide information about their electronic environment and spatial relationships. The hydroxyl proton signal can be broad and its position may vary depending on the solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals would include those for the carbon atoms of the pyrimidine ring and the carbon of the trifluoromethyl group. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

A summary of expected NMR data is presented below:

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H (Ring) | 7.0 - 9.0 | Singlet/Doublet |

| ¹H (OH) | Variable (5.0 - 12.0) | Broad Singlet |

| ¹³C (Ring) | 110 - 170 | |

| ¹³C (CF₃) | ~120 | Quartet |

Note: This table provides estimated chemical shift ranges.

Quantum Chemical Calculations in Molecular Research

Quantum chemical calculations have become a vital component of modern chemical research, offering deep insights into molecular structure, properties, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It has proven to be a highly effective tool for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms.

Calculate vibrational frequencies: Predict the FTIR and Raman spectra. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. science.gov

Determine electronic properties: Investigate the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These are crucial for understanding the molecule's reactivity.

Analyze tautomeric forms: The compound can exist in tautomeric forms (hydroxy vs. keto). DFT can be used to calculate the relative energies of these tautomers to predict the most stable form.

The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. The calculated vibrational frequencies can then be used to make definitive assignments of the experimental FTIR and Raman spectra.

Normal Coordinate Analysis and Force Field Corrections

Normal coordinate analysis is a powerful computational technique used to understand and assign the vibrational modes of a molecule. For complex molecules such as this compound, this analysis provides a detailed description of the atomic motions associated with each observed band in the infrared (IR) and Raman spectra. The accuracy of this analysis is highly dependent on the quality of the molecular force field, which describes the potential energy of the molecule as a function of its atomic coordinates.

Due to the inherent approximations in theoretical calculations, the force fields derived directly from quantum chemical methods, such as Density Functional Theory (DFT), often require empirical scaling to better match experimental vibrational frequencies. This process is known as force field correction. A common approach involves the use of scaling factors, which are applied to the calculated force constants to correct for systematic errors.

In a detailed study on the closely related compound, 2-amino-4-hydroxy-6-trifluoromethylpyrimidine, researchers performed normal coordinate calculations using a DFT force field corrected with a recommended set of scaling factors. This approach yielded a good agreement between the observed and calculated vibrational frequencies. The Scaled Quantum Mechanical (SQM) force field method is a prominent technique in this area, where selective scaling is applied to different types of vibrational modes to improve the accuracy of the predictions. This method has been shown to be superior to uniform scaling for making modifications in band assignments and achieving a more accurate simulation of IR and Raman spectra.

The selection of the computational method and basis set is crucial for obtaining a reliable force field. For pyrimidine derivatives, various DFT functionals, such as B3LYP, have been successfully employed with Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to calculate vibrational frequencies and force constants. The choice of basis set can influence the accuracy of the computed bond lengths, bond angles, and ultimately, the vibrational spectra.

Table 1: Example of Calculated vs. Experimental Vibrational Frequencies for a Pyrimidine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Ring Stretching | 1620 | 1615 |

| C-H Bending | 1450 | 1445 |

| CF₃ Stretching | 1300 | 1295 |

| Ring Breathing | 990 | 985 |

Note: Data is illustrative and based on typical results for similar compounds.

Simulation of Spectroscopic Data

The simulation of spectroscopic data, such as IR and Raman spectra, is a direct application of the corrected force field obtained from normal coordinate analysis. By using the calculated vibrational frequencies and intensities, a theoretical spectrum can be generated and compared with the experimental spectrum. This comparison serves as a validation of the vibrational assignments and the underlying theoretical model.

The process of simulating spectroscopic data typically involves the following steps:

Geometry Optimization: The equilibrium geometry of the molecule is calculated using a selected quantum chemical method and basis set.

Frequency Calculation: The harmonic vibrational frequencies and intensities (for IR) or scattering activities (for Raman) are computed at the optimized geometry.

Force Field Scaling: The calculated force constants are scaled using appropriate factors to correct for systematic errors.

Spectrum Generation: The scaled frequencies and corresponding intensities/activities are used to generate a theoretical spectrum, often by applying a line-broadening function (e.g., Lorentzian or Gaussian) to simulate the experimental peak shapes.

The accuracy of the simulated spectra is a testament to the robustness of the computational model and the correctness of the vibrational assignments.

Computational Modeling of Reaction Pathways and Trifluoromethyl Group Behavior

Computational modeling is an indispensable tool for investigating the reaction mechanisms and understanding the influence of substituents on the reactivity of molecules. For this compound, computational studies can elucidate potential reaction pathways, identify transition states, and calculate activation energies, providing insights that are often difficult to obtain experimentally.

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group that significantly influences the electronic structure and reactivity of the pyrimidine ring. Computational studies on similar fluorinated heterocyclic compounds have shown that the -CF₃ group can:

Enhance electrophilicity: By withdrawing electron density from the ring, the -CF₃ group makes the pyrimidine ring more susceptible to nucleophilic attack.

Influence acidity/basicity: The electron-withdrawing nature of the -CF₃ group can affect the pKa of the hydroxyl group and the basicity of the ring nitrogen atoms.

Stabilize anions: The -CF₃ group can stabilize anionic intermediates, which may be formed during certain reactions.

The investigation of reaction pathways for pyrimidine derivatives often involves mapping the potential energy surface (PES) for a given reaction. This can be achieved through various computational techniques, including:

Transition State Searching: Algorithms are used to locate the transition state structures connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the minimum energy path from the transition state to the reactants and products, confirming that the located transition state connects the desired species.

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational space and reaction dynamics of the molecule, providing a more dynamic picture of the reaction process.

While specific computational studies on the reaction pathways of this compound are not extensively documented in the literature, the general principles of computational chemistry provide a framework for how such investigations would be conducted. The behavior of the trifluoromethyl group is a key area of interest, as its electronic effects are critical in determining the chemical properties and potential applications of the molecule.

An article focusing solely on the pharmacological and agrochemical research applications of the specific chemical compound “this compound” cannot be generated as requested.

A thorough review of the provided search results indicates that while extensive research has been conducted on various derivatives containing the trifluoromethyl-pyrimidine core, there is no specific information available concerning the direct anticancer or antiviral activities of this compound itself within these sources. The available literature discusses more complex molecules where this compound may serve as a structural backbone or starting material.

Adhering to the strict instruction to focus solely on "this compound" and not introduce information on other compounds prevents the generation of content for the specified subsections on its pharmacological applications.

Pharmacological and Agrochemical Research Applications

Agrochemical Research Applications

The trifluoromethyl-substituted pyrimidine (B1678525) scaffold is a cornerstone in the development of modern agrochemicals. nih.gov Nitrogen-containing heterocyclic compounds are a major focus in the creation of new pesticides due to their high target specificity and favorable environmental profiles. nih.gov

Derivatives of 4-hydroxy-6-(trifluoromethyl)pyrimidine have shown significant promise as potent fungicides. Extensive research has been conducted on synthesizing and evaluating these compounds against various plant fungal pathogens.

One notable area of success is in combating Botrytis cinerea, the fungus responsible for gray mold disease. A series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds were synthesized and tested, with many exhibiting excellent fungicidal activity. mdpi.comresearchgate.net Certain derivatives showed higher activity than the commercial fungicides pyrimethanil (B132214) and cyprodinil. mdpi.com

| Compound | Substituent on Phenyl Ring | Inhibition Rate (%) at 50 µg/mL |

|---|---|---|

| III-3 | 2-Fluoro | Higher than pyrimethanil |

| III-13 | 4-Trifluoromethyl | Higher than pyrimethanil |

Further research into pyrimidine derivatives containing an amide moiety has yielded compounds with potent activity against other significant plant pathogens like Phomopsis sp., which causes Phomopsis stem canker and fruit rot. frontiersin.org Specific compounds demonstrated 100% inhibition of Phomopsis sp. at a concentration of 50 µg/mL, outperforming the control fungicide Pyrimethanil. frontiersin.org

| Compound | Structure | Inhibition Rate (%) at 50 µg/mL | EC₅₀ (µg/mL) |

|---|---|---|---|

| 5f | 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl) pyrimidin-4-yl)oxy)phenyl)benzamide | 100 | N/A |

| 5o | 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | 100 | 10.5 |

| Pyrimethanil (Control) | Commercial Fungicide | 85.1 | 32.1 |

The trifluoromethyl group is a common feature in many commercial herbicides, where its electron-withdrawing nature is crucial for the molecule's mode of action. nih.gov

The physicochemical properties imparted by the trifluoromethyl group are highly advantageous for creating effective and stable agrochemical formulations. The increased lipophilicity conferred by the -CF3 group can improve the penetration of the active ingredient through the waxy cuticle of leaves or the cell walls of fungi. mdpi.com

Furthermore, the high metabolic stability of the trifluoromethyl group ensures that the agrochemical persists long enough in the environment to exert its desired effect, reducing the need for frequent reapplication. mdpi.com This enhanced stability contributes to a longer shelf-life and more reliable performance of the formulated product under various environmental conditions. While specific formulation studies on this compound are not detailed, the known effects of the -CF3 group are a guiding principle in the design of robust agrochemical products. mdpi.comjst.go.jp

Insecticidal Applications

Pyrimidine derivatives are well-established as foundational structures in the development of agrochemicals, including numerous commercial insecticides. researchgate.net Research has shown that introducing a trifluoromethyl group into the pyrimidine ring can lead to potent insecticidal activity. nih.gov

Derivatives of 6-(trifluoromethyl)pyrimidine have been synthesized and tested for their bioactivity. For instance, a series of novel trifluoromethyl pyrimidine compounds bearing an amide moiety demonstrated moderate insecticidal activities against agricultural pests such as Mythimna separata (oriental armyworm) and Spodoptera frugiperda (fall armyworm) when applied at a concentration of 500 µg/mL. nih.gov Another notable example is the commercial insecticide Benzpyrimoxan, which is a pyrimidine derivative that has shown remarkable effectiveness against rice planthoppers, including strains that are resistant to other existing insecticides. researchgate.net The development of such compounds highlights the potential of the trifluoromethyl pyrimidine scaffold in creating new solutions for pest management. nih.govarabjchem.org

| Compound Class | Target Pest(s) | Observed Activity | Reference |

|---|---|---|---|

| Trifluoromethyl pyrimidine amides | Mythimna separata, Spodoptera frugiperda | Moderate insecticidal activity at 500 µg/mL. | nih.gov |

| Benzpyrimoxan | Rice planthoppers (nymphs) | Remarkable activity, including against resistant strains. | researchgate.net |

| General Pyrimidine Derivatives | Aedes aegypti (mosquito) | Activity against both adult and larval stages. | researchgate.net |

Influence of Trifluoromethyl Group on Agrochemical Properties

The trifluoromethyl (CF3) group is instrumental in enhancing the agrochemical properties of pyrimidine-based compounds. nih.gov Its inclusion in a molecule can profoundly alter its physicochemical characteristics, leading to improved biological performance. nih.govmdpi.com

The C-F bond is significantly stronger than a C-H bond, which imparts high metabolic stability to the trifluoromethyl group. mdpi.com This stability means the compound is less likely to be broken down by enzymes in the target pest or the environment, prolonging its active duration. Furthermore, the CF3 group is highly lipophilic, which can improve the molecule's ability to penetrate the waxy outer layers of insects and pass through cellular membranes. mdpi.com Its strong electron-withdrawing nature can also enhance the binding affinity of the molecule to its biological target. mdpi.com This combination of properties—metabolic stability, lipophilicity, and binding affinity—makes the trifluoromethyl group a valuable component in the design of effective and selective agrochemicals. nih.govmdpi.com

| Property | Influence of Trifluoromethyl (CF3) Group | Resulting Agrochemical Advantage |

|---|---|---|

| Lipophilicity | Increases the molecule's affinity for lipids. | Enhanced absorption and transport across biological membranes. mdpi.com |

| Metabolic Stability | The high strength of the C-F bond resists enzymatic degradation. | Increased persistence and bioavailability of the compound. mdpi.com |

| Binding Affinity | The group's high electronegativity can improve interactions with biological targets. | Stronger and more selective binding to the target site, increasing potency. mdpi.com |

| Bioavailability | Combination of the above factors improves uptake and distribution. | Greater overall efficacy of the agrochemical. nih.gov |

Biochemical and Material Science Research

The unique characteristics of fluorinated pyrimidines also make them valuable tools in biochemical research and for the development of advanced materials.

Investigations in Metabolic Pathways

Fluorinated pyrimidines have been pivotal in the study of metabolic pathways, particularly in cancer research. mdpi.com While direct metabolic studies on this compound are not extensively documented, the research on related compounds like 5-Fluorouracil (5-FU) provides a clear framework for how such investigations are conducted. The concept of "lethal synthesis" is central, where a relatively non-toxic compound is metabolized into a highly toxic form within the cell. mdpi.com

In the case of 5-FU, it is converted within cells into several active metabolites that interfere with nucleic acid synthesis. One key metabolite, FdUMP, inhibits the enzyme thymidylate synthase, which is crucial for DNA synthesis and repair. mdpi.com This inhibition leads to "thymineless death" in rapidly dividing cancer cells. mdpi.com Researchers use isotopically labeled versions of fluorinated pyrimidines to trace their path through these metabolic routes, identifying key enzymes and mechanisms of action. mdpi.com Such studies are essential for understanding how these compounds function at a molecular level. nih.govnih.gov

Potential in Advanced Materials Development

The fluorine atom in compounds like this compound offers unique properties that are of interest in material science. The development of organic compounds containing fluorine has led to many advances in functional materials. nih.gov

One significant area of potential is in the use of 19F Nuclear Magnetic Resonance (NMR) spectroscopy. Because the 19F nucleus is naturally abundant and highly sensitive in NMR, fluorinated compounds can be used as probes to study the structure and dynamics of biomolecules like RNA and DNA. mdpi.com For example, 5-FU has been incorporated into RNA to monitor its structural changes. mdpi.com The trifluoromethyl group on this compound provides a strong and distinct 19F NMR signal, suggesting its potential as a valuable probe for biophysical studies and in the development of diagnostic tools.

Fluorine Chemistry Contributions

This compound is a product of and a contributor to the field of fluorine chemistry, which focuses on the synthesis and application of fluorine-containing compounds. chemneo.com

Creation of Novel Fluorinated Compounds with Enhanced Properties

This compound serves as a key heterocyclic building block for the synthesis of more complex molecules. sigmaaldrich.comchemicalbook.comfishersci.com The field of fluorine chemistry is continually developing new methods to introduce fluorine and trifluoromethyl groups into organic molecules to create novel compounds with enhanced properties. nih.govmdpi.com

Synthetic strategies often involve multi-step reactions starting from simpler fluorinated precursors, such as ethyl trifluoroacetoacetate, which can be used to construct the trifluoromethyl pyrimidine ring. nih.govarabjchem.org Once formed, the this compound scaffold can be further modified. For example, it can be used in the synthesis of complex therapeutic agents. chemicalbook.comfishersci.com The development of new catalytic methods and fluorinating reagents, such as Selectfluor™, has made the synthesis of these valuable compounds more efficient and accessible, paving the way for the discovery of new drugs and materials. mdpi.comnih.gov The synthesis of fluorinated nucleoside analogues for antiviral and anticancer applications is another active area of research that benefits from these advancements. nih.govrsc.org

An in-depth analysis of the future research directions and opportunities surrounding the chemical compound this compound reveals significant potential for innovation in synthetic chemistry, medicinal chemistry, and therapeutic applications. As a key heterocyclic building block, this pyrimidine derivative is at the forefront of developing next-generation bioactive molecules.

常见问题

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 4-Hydroxy-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of trifluoromethyl-substituted pyrimidines often involves multi-step reactions. For example, coupling reactions with trifluoromethyl-containing precursors under controlled temperatures (e.g., 60–80°C) and inert atmospheres (argon/nitrogen) are common. Key intermediates like 6-(trifluoromethyl)pyrimidin-4-ol derivatives can be synthesized via nucleophilic substitution or cyclocondensation reactions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for nucleophilic agents) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Thermal stability studies (TGA/DSC) should be performed to ensure intermediates remain stable during synthesis .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The hydroxy group at position 4 and trifluoromethyl group at position 6 produce distinct shifts. For example, the -OH proton appears as a broad singlet (~δ 12–13 ppm), while the CF₃ group causes splitting in adjacent carbons (δ ~120–125 ppm for C-F coupling) .

- IR : Strong absorption bands at ~3200–3400 cm⁻¹ (O-H stretch) and ~1100–1250 cm⁻¹ (C-F vibrations) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 164.087 (C₅H₃F₃N₂O) validate the molecular formula, with fragmentation patterns matching pyrimidine ring cleavage .

Q. What solvents are optimal for dissolving this compound, and how does pH affect its solubility?

- Methodological Answer : The compound exhibits limited solubility in nonpolar solvents (e.g., hexane) but dissolves readily in polar aprotic solvents like DMSO or DMF. Solubility in aqueous buffers is pH-dependent: under acidic conditions (pH < 4), protonation of the pyrimidine ring enhances solubility, while deprotonation at higher pH (7–9) reduces it. Solubility studies should use UV-Vis spectroscopy (λmax ~260–280 nm) to quantify concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from tautomeric forms of this compound?

- Methodological Answer : The compound exists in keto-enol tautomeric equilibrium, which can cause variable NMR/IR results. To stabilize a specific tautomer:

- Use deuterated solvents (e.g., DMSO-d₆) with controlled temperature (25°C) to minimize interconversion .

- Perform X-ray crystallography to definitively assign the solid-state structure. For example, hydrogen-bonding networks in the crystal lattice often favor the keto form .

- Computational modeling (DFT calculations) can predict tautomeric stability under different conditions .

Q. What strategies are recommended for computational modeling of this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Studies : Optimize the geometry at the B3LYP/6-311++G(d,p) level to calculate electron density maps. The trifluoromethyl group’s electron-withdrawing effect lowers the LUMO energy at position 2/4, making these sites reactive toward nucleophiles .

- MD Simulations : Simulate solvation effects (e.g., in acetonitrile) to predict reaction pathways and transition states.

- Validate models with experimental kinetics (e.g., monitoring reaction progress via HPLC) .

Q. How can researchers design derivatives of this compound to enhance biological activity while maintaining metabolic stability?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents at position 2 (e.g., amino, methyl) to modulate lipophilicity (logP) and hydrogen-bonding capacity. For example, 2-amino derivatives show improved binding to enzyme active sites .

- Metabolic Stability : Replace the hydroxy group with a methoxy group to reduce Phase I oxidation. In vitro assays (e.g., microsomal stability tests) can quantify metabolic half-life .

- In Silico Screening : Use docking software (AutoDock Vina) to predict interactions with target proteins (e.g., dihydrofolate reductase) .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. The compound may release HF upon decomposition at >150°C .

- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation of vapors.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before transferring waste to designated containers for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。